Lipophilicity Differentiation: LogP Comparison vs. N-Boc-4-Piperidinecarboxylic Acid and Saturated Propanoic Acid Analog
The (E)-acrylic acid side chain of CAS 183808-18-6 contributes a measurable increase in lipophilicity relative to both the truncated N-Boc-4-piperidinecarboxylic acid (no vinyl spacer) and the saturated propanoic acid analog. The target compound exhibits an XLogP3 of 1.7 (PubChem) and a vendor-reported LogP of 1.79 (Chem-space/Fluorochem) [1][2]. In contrast, N-Boc-4-piperidinecarboxylic acid (CAS 84358-13-4) has a LogP of 1.04 , and 3-(1-Boc-piperidin-4-yl)propanoic acid (CAS 154775-43-6) has a LogP of 1.51 . The ΔLogP of +0.66 to +0.75 versus the no-linker analog translates to approximately a 4.6- to 5.6-fold greater octanol-water partition, substantially altering chromatographic retention (longer reverse-phase HPLC retention time) and extraction behavior .
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (PubChem); LogP = 1.79 (Chem-space/Fluorochem, computed) |
| Comparator Or Baseline | N-Boc-4-piperidinecarboxylic acid (CAS 84358-13-4): LogP = 1.04 (Chemsrc); 3-(1-Boc-piperidin-4-yl)propanoic acid (CAS 154775-43-6): LogP = 1.51 (Chemsrc) |
| Quantified Difference | ΔLogP = +0.66 to +0.75 vs. CAS 84358-13-4; ΔLogP = +0.19 to +0.28 vs. CAS 154775-43-6 |
| Conditions | Computed LogP values from PubChem XLogP3, Chem-space, Chemsrc, and Fluorochem databases; octanol-water partition model |
Why This Matters
A ΔLogP of ≥0.5 directly affects reverse-phase chromatographic purification design, fraction collection windows, and liquid-liquid extraction protocols, making CAS 183808-18-6 operationally distinct from its shorter or saturated analogs in both automated and manual purification workflows.
- [1] PubChem CID 9881520; 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid; XLogP3 = 1.7; https://pubchem.ncbi.nlm.nih.gov/compound/183808-18-6. View Source
- [2] Chem-space; CSSB00016876886; (2E)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}prop-2-enoic acid; LogP = 1.79, PSA = 67 Ų; https://chem-space.com/CSSB00016876886-902168. View Source
